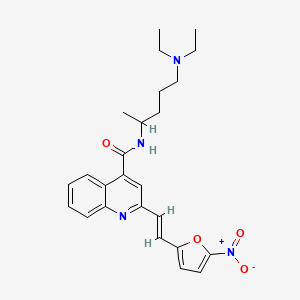

N-琥珀酰-Ala-Ala-Val对硝基苯胺

描述

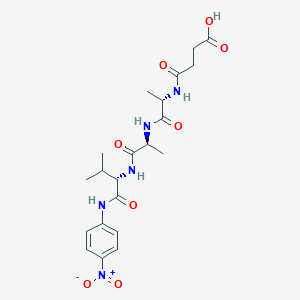

N-Succinyl-Ala-Ala-Val p-nitroanilide, also known as N-Succinyl-Ala-Ala-Val p-nitroanilide, is a useful research compound. Its molecular formula is C21H29N5O8 and its molecular weight is 479.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Succinyl-Ala-Ala-Val p-nitroanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Succinyl-Ala-Ala-Val p-nitroanilide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

弹性蛋白酶底物

“N-琥珀酰-Ala-Ala-Val对硝基苯胺”被用作弹性蛋白酶底物 . 弹性蛋白酶是一种降解弹性蛋白的酶,弹性蛋白是组织中细胞外基质的关键成分。该化合物可用于研究弹性蛋白酶的活性及其在各种生物过程和疾病中的作用。

蛋白酶底物

该化合物也被用作蛋白酶底物 . 蛋白酶是降解蛋白质和肽的酶。通过使用“N-琥珀酰-Ala-Ala-Val对硝基苯胺”作为底物,研究人员可以研究各种蛋白酶的活性,这些蛋白酶在许多生物过程中发挥着至关重要的作用,包括消化、免疫反应、细胞周期进程和凋亡。

组织蛋白酶G测定

“N-琥珀酰-Ala-Ala-Val对硝基苯胺”已被用作骨髓裂解液中组织蛋白酶G测定的底物 . 组织蛋白酶G是一种存在于中性粒细胞(一种白细胞)中的蛋白酶。该酶在免疫反应中发挥作用,其活性可以通过该化合物进行研究。

枯草杆菌蛋白酶卡尔斯伯格测定

该化合物已被用于丝氨酸蛋白酶枯草杆菌蛋白酶卡尔斯伯格 (SC) 的蛋白水解活性测定 . 枯草杆菌蛋白酶卡尔斯伯格是一种由细菌产生的丝氨酸蛋白酶

作用机制

Target of Action

N-Succinyl-Ala-Ala-Val p-nitroanilide is a synthetic peptide substrate primarily targeted towards elastase enzymes . These enzymes, including human and rat leukocyte elastases and porcine pancreatic elastases , play a crucial role in the breakdown of elastin, an important component of the extracellular matrix in tissues that require elasticity, such as the lungs, arteries, and skin.

Mode of Action

The compound interacts with its target enzymes through a process of hydrolysis . The elastase enzymes cleave the peptide bond in the substrate, leading to the release of p-nitroaniline . This interaction and the subsequent changes can be measured spectrophotometrically, providing a convenient method for assaying elastase activity .

Pharmacokinetics

The compound is known to be highly soluble, which could potentially impact its bioavailability .

Result of Action

The hydrolysis of N-Succinyl-Ala-Ala-Val p-nitroanilide by elastase enzymes results in the release of p-nitroaniline . This release can be measured spectrophotometrically, providing a quantitative readout of elastase activity . Therefore, the primary molecular and cellular effect of the compound’s action is the facilitation of elastase activity measurement.

Action Environment

The action of N-Succinyl-Ala-Ala-Val p-nitroanilide can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect enzyme activity and substrate solubility . Additionally, the presence of other molecules, such as inhibitors or activators of elastase, can also impact the compound’s efficacy. The compound’s stability may be affected by storage conditions, with optimal stability typically achieved when stored at low temperatures .

生化分析

Biochemical Properties

N-Succinyl-Ala-Ala-Val p-nitroanilide serves as a substrate for several proteases, including elastase and subtilisin . When these enzymes cleave the peptide bond in N-Succinyl-Ala-Ala-Val p-nitroanilide, p-nitroaniline is released, which can be detected spectrophotometrically due to its yellow color. This property makes N-Succinyl-Ala-Ala-Val p-nitroanilide an excellent tool for measuring protease activity in various biological samples . The compound interacts with enzymes by fitting into their active sites, where specific amino acid residues facilitate the cleavage of the peptide bond.

Cellular Effects

N-Succinyl-Ala-Ala-Val p-nitroanilide influences cellular processes primarily through its interaction with proteases. By serving as a substrate, it allows for the measurement of protease activity, which is crucial in understanding various cellular functions, including protein degradation, signal transduction, and immune responses . The cleavage of N-Succinyl-Ala-Ala-Val p-nitroanilide by proteases can impact cell signaling pathways and gene expression by modulating the levels of active enzymes and their substrates.

Molecular Mechanism

The molecular mechanism of N-Succinyl-Ala-Ala-Val p-nitroanilide involves its recognition and binding by proteases such as elastase and subtilisin . The compound’s peptide sequence fits into the enzyme’s active site, where catalytic residues facilitate the hydrolysis of the peptide bond. This reaction releases p-nitroaniline, which can be quantified to measure enzyme activity. The specificity of N-Succinyl-Ala-Ala-Val p-nitroanilide for certain proteases makes it a valuable tool for studying enzyme kinetics and inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of N-Succinyl-Ala-Ala-Val p-nitroanilide can influence its effectiveness as a substrate. The compound is generally stable when stored at low temperatures (e.g., -20°C) and protected from light . Over time, however, it may degrade, leading to reduced sensitivity in enzymatic assays. Long-term studies have shown that N-Succinyl-Ala-Ala-Val p-nitroanilide can maintain its activity for extended periods when stored properly, but periodic testing is recommended to ensure its reliability.

Dosage Effects in Animal Models

The effects of N-Succinyl-Ala-Ala-Val p-nitroanilide in animal models can vary depending on the dosage administered. At low doses, the compound is typically well-tolerated and effectively used to measure protease activity in various tissues . At higher doses, there may be potential toxic or adverse effects, including disruptions in normal cellular functions and metabolic processes. It is essential to determine the optimal dosage for each specific application to avoid any negative impacts on the animal models.

Metabolic Pathways

N-Succinyl-Ala-Ala-Val p-nitroanilide is involved in metabolic pathways related to protease activity. The compound is hydrolyzed by enzymes such as elastase and subtilisin, leading to the release of p-nitroaniline . This reaction is part of the broader metabolic processes involving protein degradation and turnover. The presence of N-Succinyl-Ala-Ala-Val p-nitroanilide can influence metabolic flux by altering the availability of substrates and the activity of proteases.

Transport and Distribution

Within cells and tissues, N-Succinyl-Ala-Ala-Val p-nitroanilide is transported and distributed based on its interactions with proteases and other binding proteins . The compound’s localization can affect its accessibility to enzymes and, consequently, its effectiveness as a substrate. Understanding the transport mechanisms and distribution patterns of N-Succinyl-Ala-Ala-Val p-nitroanilide is crucial for optimizing its use in biochemical assays.

Subcellular Localization

The subcellular localization of N-Succinyl-Ala-Ala-Val p-nitroanilide can influence its activity and function. The compound may be directed to specific cellular compartments or organelles where proteases are active . Targeting signals or post-translational modifications may play a role in directing N-Succinyl-Ala-Ala-Val p-nitroanilide to these locations, ensuring its availability for enzymatic reactions. Understanding these localization patterns can help in designing more effective experiments and interpreting results accurately.

属性

CAS 编号 |

61043-47-8 |

|---|---|

分子式 |

C21H29N5O8 |

分子量 |

479.5 g/mol |

IUPAC 名称 |

4-[[1-[[1-[[3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C21H29N5O8/c1-11(2)18(21(32)24-14-5-7-15(8-6-14)26(33)34)25-20(31)13(4)23-19(30)12(3)22-16(27)9-10-17(28)29/h5-8,11-13,18H,9-10H2,1-4H3,(H,22,27)(H,23,30)(H,24,32)(H,25,31)(H,28,29) |

InChI 键 |

IFAOJWCXOQHSQT-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](C(C)C)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O |

规范 SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |

同义词 |

3-CAAVNA 3-carboxypropionyl-Ala-Ala-Val-4-nitroanilide 3-carboxypropionyl-alanyl-alanyl-valine-4-nitroanilide 3-carboxypropionyl-alanyl-alanyl-valyl-4-nitroanilide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was N-Succinyl-Ala-Ala-Val p-nitroanilide used in this study?

A: N-Succinyl-Ala-Ala-Val p-nitroanilide is a synthetic peptide specifically recognized and cleaved by the enzyme elastase. When cleaved, this substrate releases p-nitroaniline, a colored compound that can be easily measured spectrophotometrically. [] This allows researchers to quantify elastase activity within a sample.

Q2: What did the researchers learn about elastase activity in patients with Sjögren's syndrome?

A: The study found significantly lower elastase activity in the gingival crevicular fluid (GCF) of patients with Sjögren's syndrome compared to patients with periodontitis. [] This suggests that elastase activity in GCF could be a potential indicator of periodontal health, even in patients with systemic conditions like Sjögren's syndrome.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol](/img/structure/B1235749.png)

![N-[2-(2-fluorophenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine](/img/structure/B1235760.png)

![N,N-diethyl-2-[2-methyl-3-[2-(1-methyl-4-pyridin-1-iumyl)ethenyl]-1-indolyl]acetamide](/img/structure/B1235761.png)